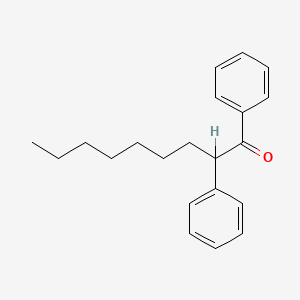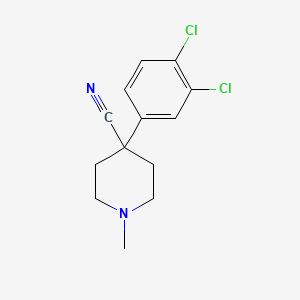
Nonanophenone, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound consists of a benzene ring substituted by a nonanoyl group, making it a member of the aromatic ketone family . It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanophenone, 2-phenyl-, can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of nonanophenone, 2-phenyl-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Additionally, green chemistry principles are increasingly being adopted to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Nonanophenone, 2-phenyl-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxygenated derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
Nonanophenone, 2-phenyl-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of nonanophenone, 2-phenyl-, involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Nonanophenone, 2-phenyl-, can be compared with other similar compounds, such as:
Octyl phenyl ketone: Similar in structure but with a shorter alkyl chain.
Decanophenone, 2-phenyl-: Similar in structure but with a longer alkyl chain.
Uniqueness
Nonanophenone, 2-phenyl-, is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it suitable for particular applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
52072-38-5 |
|---|---|
Fórmula molecular |
C21H26O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,2-diphenylnonan-1-one |
InChI |
InChI=1S/C21H26O/c1-2-3-4-5-12-17-20(18-13-8-6-9-14-18)21(22)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3 |
Clave InChI |
BPHZEPNGFKVNCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)





![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)

![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)

